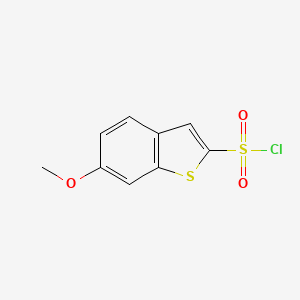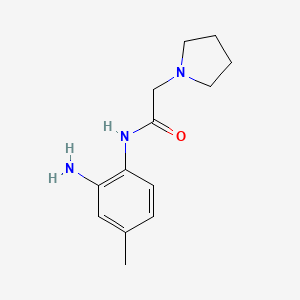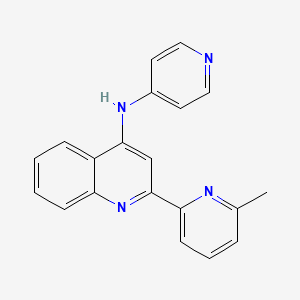![molecular formula C15H22BrNO2 B13886527 Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves the reaction of benzyl chloride with dimethylamine to form benzyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl bromide under controlled conditions to yield the final product. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium oxide.
Reduction: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium hydride.
Substitution: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In cell culture studies to enhance cell membrane permeability.
Medicine: As a potential antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The molecular targets include phospholipids and proteins within the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[N,N-Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium]propane-1-sulfonate
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride
Uniqueness
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its specific structure, which provides distinct surfactant properties and reactivity. Compared to similar compounds, it offers better stability and effectiveness in various applications, particularly in antimicrobial and surfactant roles .
Eigenschaften
Molekularformel |
C15H22BrNO2 |
|---|---|
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C15H22NO2.BrH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AJVIGYSWIQOVGW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


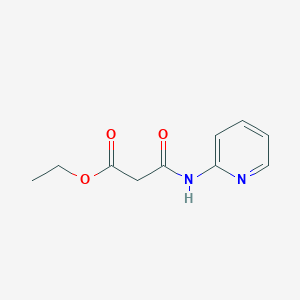
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
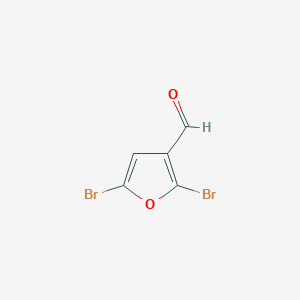
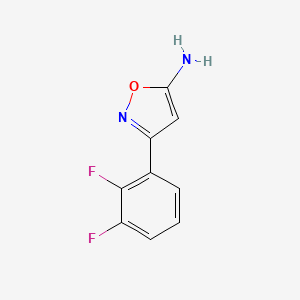
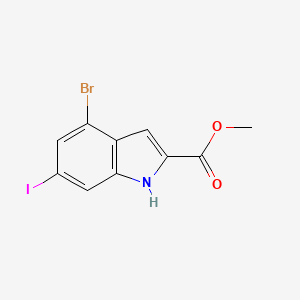
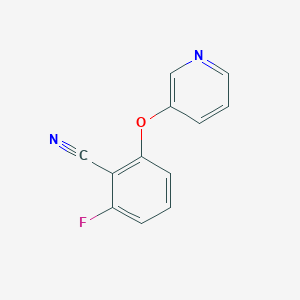
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

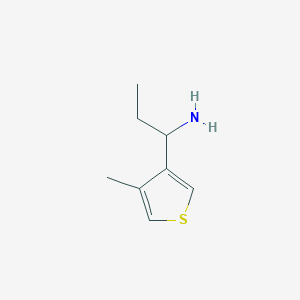
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
